Dihydro-beta-erythroidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

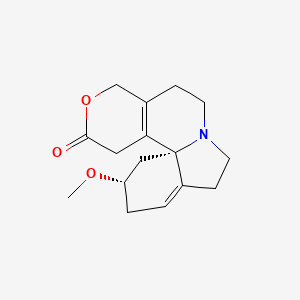

La Dihydro-β-érythroidine est un membre des alcaloïdes de l'érythrine et est connue pour son rôle d'antagoniste compétitif des récepteurs nicotiniques de l'acétylcholine. Elle présente une sélectivité modérée pour la sous-unité alpha-4 du récepteur neuronal et est utilisée dans diverses études pharmacologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La Dihydro-β-érythroidine peut être synthétisée par hydrogénation de la β-érythroidine. Le processus implique la réduction des doubles liaisons de la β-érythroidine en utilisant du gaz hydrogène en présence d'un catalyseur au palladium. La réaction est généralement effectuée dans des conditions douces pour assurer la réduction sélective des doubles liaisons sans affecter d'autres groupes fonctionnels .

Méthodes de production industrielle

La production industrielle de la Dihydro-β-érythroidine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs d'hydrogénation haute pression et de catalyseurs au palladium pour obtenir une production efficace et à haut rendement. Le produit est ensuite purifié en utilisant des techniques chromatographiques standard pour obtenir la pureté désirée .

Analyse Des Réactions Chimiques

Types de réactions

La Dihydro-β-érythroidine subit diverses réactions chimiques, notamment :

Oxydation : elle peut être oxydée pour former des cétones ou des aldéhydes correspondants.

Réduction : une réduction supplémentaire peut conduire à la formation de composés entièrement saturés.

Substitution : Elle peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe méthoxy.

Réactifs et conditions courants

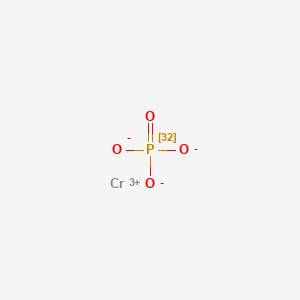

Oxydation : les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : du gaz hydrogène en présence de catalyseurs au palladium ou au platine.

Substitution : des nucléophiles tels que le méthylate de sodium ou l'éthylate de sodium.

Principaux produits formés

Oxydation : formation de cétones ou d'aldéhydes.

Réduction : formation de composés entièrement saturés.

Substitution : Formation de dérivés substitués avec différents groupes fonctionnels.

Applications de la recherche scientifique

La Dihydro-β-érythroidine a plusieurs applications de recherche scientifique :

Chimie : utilisée comme réactif en synthèse organique et comme composé modèle pour l'étude des mécanismes réactionnels.

Biologie : utilisée dans des études impliquant les récepteurs nicotiniques de l'acétylcholine et leur rôle dans la neurotransmission.

Médecine : étudiée pour ses effets thérapeutiques potentiels dans le traitement de la dépendance à la nicotine et d'autres troubles neurologiques.

Mécanisme d'action

La Dihydro-β-érythroidine exerce ses effets en inhibant de manière compétitive les récepteurs nicotiniques de l'acétylcholine. Elle se lie aux sites récepteurs, empêchant l'acétylcholine d'activer les récepteurs. Ce blocage entraîne la suppression de la neurotransmission cholinergique, ce qui peut moduler diverses réponses physiologiques, y compris la contraction musculaire et la signalisation neuronale .

Applications De Recherche Scientifique

Dihydro-Beta-erythroidine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.

Biology: Employed in studies involving nicotinic acetylcholine receptors and their role in neurotransmission.

Medicine: Investigated for its potential therapeutic effects in treating nicotine addiction and other neurological disorders.

Mécanisme D'action

Dihydro-Beta-erythroidine exerts its effects by competitively inhibiting nicotinic acetylcholine receptors. It binds to the receptor sites, preventing acetylcholine from activating the receptors. This blockade results in the suppression of cholinergic neurotransmission, which can modulate various physiological responses, including muscle contraction and neuronal signaling .

Comparaison Avec Des Composés Similaires

Composés similaires

β-érythroidine : le composé parent dont la Dihydro-β-érythroidine est dérivée.

Mécamylamine : un autre antagoniste des récepteurs nicotiniques présentant une sélectivité et une puissance différentes.

Hexaméthonium : un bloqueur ganglionnaire qui cible également les récepteurs nicotiniques.

Unicité

La Dihydro-β-érythroidine est unique en raison de sa sélectivité modérée pour la sous-unité alpha-4 du récepteur neuronal et de sa capacité à antagoniser les effets comportementaux de la nicotine. Ses propriétés de liaison spécifiques et son profil pharmacologique en font un outil précieux pour l'étude des récepteurs nicotiniques de l'acétylcholine et de leur rôle dans divers processus physiologiques .

Propriétés

Numéro CAS |

23255-54-1 |

|---|---|

Formule moléculaire |

C16H21NO3 |

Poids moléculaire |

275.34 g/mol |

Nom IUPAC |

(1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one |

InChI |

InChI=1S/C16H21NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h2,13H,3-10H2,1H3/t13-,16-/m0/s1 |

Clé InChI |

ALSKYCOJJPXPFS-BBRMVZONSA-N |

SMILES |

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4 |

SMILES isomérique |

CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4 |

SMILES canonique |

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4 |

Synonymes |

eta Erythroidine, Dihydro Dihydro beta Erythroidine Dihydro-beta-Erythroidine Erythroidine, Dihydro beta |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

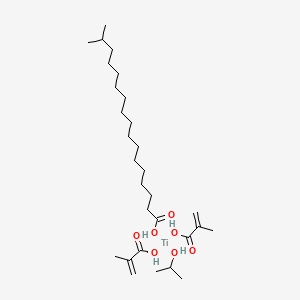

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl)methyl carbamate](/img/structure/B1215800.png)

![2-[(2S,3R,4S,6R)-2-HYDROXY-3,4-DIMETHOXY-6-{[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CYCLOHEXYLIDENE]ACETONITRILE](/img/structure/B1215805.png)